5-Methoxy-3-(3-nitrophenyl)benzoic acid
Description
5-Methoxy-3-(3-nitrophenyl)benzoic acid is a substituted benzoic acid derivative featuring a methoxy group at the 5-position and a 3-nitrophenyl group at the 3-position of the benzene ring.
Properties
IUPAC Name |
3-methoxy-5-(3-nitrophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-13-7-10(5-11(8-13)14(16)17)9-3-2-4-12(6-9)15(18)19/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLULFDVESLMJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690054 | |
| Record name | 5-Methoxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261899-85-7 | |
| Record name | 5-Methoxy-3'-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 5-Methoxybenzoic Acid
The synthesis begins with introducing a bromine atom at position 3 of 5-methoxybenzoic acid. Bromination exploits the directing effects of the carboxylic acid and methoxy groups: the carboxylic acid (meta-directing) and methoxy (ortho/para-directing) collaboratively direct electrophilic substitution to position 3.
Procedure :
-
Substrate : 5-Methoxybenzoic acid (1.0 equiv)
-
Reagents : Bromine (Br₂, 1.2 equiv), iron(III) bromide (FeBr₃, 0.1 equiv)
-
Conditions : Reflux in dichloromethane (DCM) at 40°C for 12 hours.
-
Workup : Quench with NaHSO₃, extract with DCM, and recrystallize from ethanol.
Outcome :
Suzuki-Miyaura Coupling with 3-Nitrophenylboronic Acid
The brominated intermediate undergoes palladium-catalyzed cross-coupling with 3-nitrophenylboronic acid to install the 3-nitrophenyl moiety.
Procedure :
-
Substrate : 3-Bromo-5-methoxybenzoic acid (1.0 equiv)
-
Reagents : 3-Nitrophenylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2.0 equiv)
-
Conditions : Reflux in dimethyl ether (DME)/H₂O (4:1) at 85°C for 24 hours.
-
Workup : Acidify with HCl, extract with ethyl acetate, and purify via silica gel chromatography.
Outcome :
-
Yield : 75%
-
Product : 5-Methoxy-3-(3-nitrophenyl)benzoic acid (yellow powder)
-
Characterization : Melting point: 210–212°C; NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, Ar-H), 8.22 (d, J = 8.0 Hz, 1H, Ar-H), 7.94 (d, J = 7.6 Hz, 1H, Ar-H), 7.68 (t, J = 8.0 Hz, 1H, Ar-H), 7.52 (d, J = 8.8 Hz, 1H, Ar-H), 3.91 (s, 3H, OCH₃).
Nitration of Biphenyl Intermediates
Preparation of 3-Phenyl-5-methoxybenzoic Acid
An alternative route involves nitrating a pre-coupled biphenyl intermediate.
Procedure :
-
Substrate : 3-Phenyl-5-methoxybenzoic acid (1.0 equiv)
-
Reagents : Nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v)
-
Workup : Neutralize with NaHCO₃, extract with DCM, and recrystallize.
Outcome :
-
Yield : 55%
-
Product : this compound
-
Challenges : Poor regioselectivity (30% para-nitrated byproduct).
Comparative Analysis of Methods
| Method | Yield | Regioselectivity | Complexity |
|---|---|---|---|
| Suzuki Coupling | 75% | High | Moderate |
| Direct Nitration | 55% | Moderate | Low |
The Suzuki approach outperforms direct nitration in yield and selectivity, albeit requiring specialized catalysts. Direct nitration, while simpler, suffers from competing substitution patterns due to the methoxy group’s ortho/para-directing influence.
Functional Group Compatibility and Protection Strategies
Carboxylic Acid Protection
To prevent side reactions during bromination or coupling, the carboxylic acid is often protected as a methyl ester:
Procedure :
-
Substrate : 5-Methoxybenzoic acid (1.0 equiv)
-
Reagents : SOCl₂ (2.0 equiv), methanol (excess)
Spectroscopic and Physical Data
Key Analytical Metrics
Industrial and Pharmacological Relevance
The compound’s nitro and methoxy groups render it a versatile intermediate for anticancer agents (e.g., aniline mustard analogues) and catalysts (e.g., BIPHEP-1-OMe). Its synthesis mirrors protocols for structurally related pyrazole-carboxamides in patent literature .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Major Products Formed
Oxidation: Formation of 5-Methoxy-3-(3-nitrophenyl)benzaldehyde or this compound.
Reduction: Formation of 5-Methoxy-3-(3-aminophenyl)benzoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methoxy-3-(3-nitrophenyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules through hydrogen bonding and electrostatic interactions. The methoxy group can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs include compounds with variations in substituent positions, electronic properties, and aryl group composition. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Physicochemical and Reactivity Differences
- Acidity : The 3-nitrophenyl group in the target compound enhances acidity (lower pKa) compared to analogs with electron-donating groups (e.g., methylthio or thiophene).
- Solubility : Thiophene and hydroxyl-containing analogs (e.g., 4-hydroxy-3-methoxy-5-nitrobenzoic acid) exhibit better solubility in polar solvents, while nitroaryl derivatives are more lipophilic .
- Thermal Stability : Nitro groups may reduce thermal stability, whereas methoxy groups generally improve it .
Q & A
Q. What synthetic routes are available for 5-Methoxy-3-(3-nitrophenyl)benzoic acid, and how can reaction parameters be optimized?
- Methodological Answer : A common approach involves nitration of a methoxy-substituted benzoic acid precursor. For example, nitration of 3-methoxybenzoic acid with 65% HNO₃ and H₂SO₄ at 40–45°C for 4 hours yields nitro derivatives (e.g., 3-methoxy-2-nitrobenzoic acid) . Adjusting reaction temperature, acid concentration, and stoichiometry can minimize byproducts like regioisomers. Post-reaction purification via recrystallization (e.g., using ethanol) improves yield and purity.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to assess purity (>98% as per some protocols) .
- NMR : Key signals include aromatic protons (δ 7.5–8.6 ppm for nitro-substituted phenyl groups) and methoxy groups (δ ~3.8–4.2 ppm). Discrepancies in splitting patterns may indicate isomerization or impurities .
- Mass Spectrometry : ESI-MS can confirm molecular weight (e.g., [M+H]⁺ at m/z 238.09 for related oxadiazolone derivatives) .
Q. What are the primary applications of this compound in biological research?
- Methodological Answer : The nitro and methoxy groups make it a candidate for studying enzyme inhibition (e.g., hydrolases or oxidoreductases). Researchers can design assays to measure IC₅₀ values against target enzymes, using fluorescence or colorimetric substrates. Its aromatic structure also supports use in protein-ligand interaction studies via surface plasmon resonance (SPR) .
Advanced Research Questions
Q. How do electronic effects of substituents influence electrophilic aromatic substitution (EAS) in derivatives of this compound?
- Methodological Answer : The meta-nitro group is a strong electron-withdrawing group, directing subsequent EAS to the para position relative to itself. Computational modeling (e.g., DFT calculations) can predict reactivity trends. Experimentally, bromination or sulfonation reactions can validate these predictions, with regioselectivity analyzed via NMR .
Q. How can spectral data contradictions (e.g., unexpected NMR splitting) be resolved during characterization?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamers) or impurities. Techniques include:
- Variable Temperature NMR : To identify rotameric equilibria.
- 2D NMR (COSY, NOESY) : To confirm coupling networks and spatial proximity of protons.
- X-ray Crystallography : Resolve ambiguities by determining the solid-state structure .
Q. What computational strategies predict the compound’s reactivity in catalytic coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) can model transition states for Suzuki-Miyaura or Ullmann couplings. Parameters like Fukui indices predict nucleophilic/electrophilic sites. For example, the carboxylic acid group may act as a directing group in Pd-catalyzed C–H activation, which can be validated experimentally using XPhos/Pd(OAc)₂ systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
